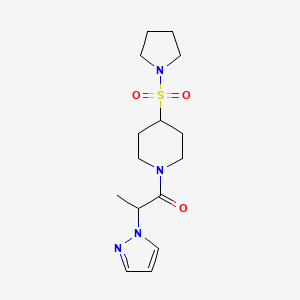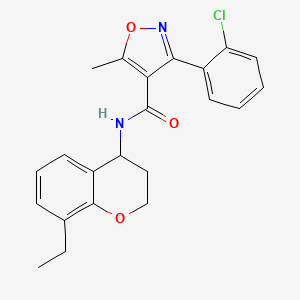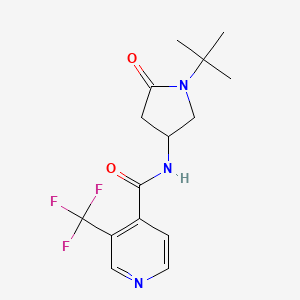![molecular formula C17H24N4O2 B6953750 4-cyclopropyl-N-[2-(N-methylanilino)ethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B6953750.png)
4-cyclopropyl-N-[2-(N-methylanilino)ethyl]-3-oxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-N-[2-(N-methylanilino)ethyl]-3-oxopiperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a cyclopropyl group, and an anilino moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-N-[2-(N-methylanilino)ethyl]-3-oxopiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the cyclization of appropriate diamines with suitable carbonyl compounds under acidic or basic conditions. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents. The anilino moiety is usually introduced through nucleophilic substitution reactions involving aniline derivatives and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-N-[2-(N-methylanilino)ethyl]-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, aniline, and other nucleophiles under conditions like reflux or microwave-assisted synthesis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
4-cyclopropyl-N-[2-(N-methylanilino)ethyl]-3-oxopiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-N-[2-(N-methylanilino)ethyl]-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(N-methylanilino)ethyl]benzamide
- E-4-(N-methylanilino)-3-pentene-2-one
Uniqueness
4-cyclopropyl-N-[2-(N-methylanilino)ethyl]-3-oxopiperazine-1-carboxamide stands out due to its unique combination of a piperazine ring, cyclopropyl group, and anilino moiety This structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds
Properties
IUPAC Name |
4-cyclopropyl-N-[2-(N-methylanilino)ethyl]-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-19(14-5-3-2-4-6-14)10-9-18-17(23)20-11-12-21(15-7-8-15)16(22)13-20/h2-6,15H,7-13H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMFNLGPRQNVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)N1CCN(C(=O)C1)C2CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(4-Fluorophenyl)oxan-4-yl]-(4-pyridazin-3-ylpiperazin-1-yl)methanone](/img/structure/B6953671.png)

![2-[2-(Cyclohexen-1-yl)ethylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B6953697.png)
![5-[Methyl(propan-2-yl)amino]-2-[1-(5-methylpyridine-3-carbonyl)piperidin-3-yl]pyridazin-3-one](/img/structure/B6953705.png)
![N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B6953707.png)
![1-(furan-2-carbonyl)-N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)piperidine-2-carboxamide](/img/structure/B6953710.png)
![N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]-3-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B6953714.png)
![[2-(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6953720.png)
![2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B6953723.png)


![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6953739.png)
![N-[[1-(4-cyano-5,6-dimethylpyridazin-3-yl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6953742.png)
![N-[[3-[(dimethylamino)methyl]-4-fluorophenyl]methyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B6953755.png)
